molecular formula C24H24N2O2 B10817073 N-(3-(Benzhydrylamino)-3-oxopropyl)-3-methylbenzamide

N-(3-(Benzhydrylamino)-3-oxopropyl)-3-methylbenzamide

Cat. No.: B10817073
M. Wt: 372.5 g/mol
InChI Key: PUSNUBJOKMNLLB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of WAY-639549 involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is produced under controlled laboratory conditions to ensure high purity and yield .

Chemical Reactions Analysis

WAY-639549 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

WAY-639549 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions to study enzyme inhibition and reaction mechanisms.

    Biology: Employed in biological assays to investigate the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes.

    Medicine: Explored for its potential therapeutic applications in treating diseases related to enzyme dysfunction, such as Alzheimer’s disease.

    Industry: Utilized in the development of enzyme inhibitors for various industrial processes.

Mechanism of Action

WAY-639549 exerts its effects by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter involved in various physiological processes. By inhibiting these enzymes, WAY-639549 increases the levels of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed .

Comparison with Similar Compounds

WAY-639549 can be compared with other enzyme inhibitors such as:

    Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Rivastigmine: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase, also used in Alzheimer’s treatment.

    Galantamine: An acetylcholinesterase inhibitor with additional allosteric modulation of nicotinic receptors.

Properties

Molecular Formula

C24H24N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

N-[3-(benzhydrylamino)-3-oxopropyl]-3-methylbenzamide

InChI

InChI=1S/C24H24N2O2/c1-18-9-8-14-21(17-18)24(28)25-16-15-22(27)26-23(19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-14,17,23H,15-16H2,1H3,(H,25,28)(H,26,27)

InChI Key

PUSNUBJOKMNLLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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